molecular formula C17H12O2 B14198752 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one

7-[(E)-2-Phenylvinyl]-2H-chromen-2-one

Cat. No.: B14198752
M. Wt: 248.27 g/mol
InChI Key: YZFQFMIADSXVRJ-VOTSOKGWSA-N
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Description

7-[(E)-2-Phenylvinyl]-2H-chromen-2-one is a coumarin derivative characterized by a phenylvinyl substituent at the 7-position of the chromen-2-one scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The (E)-2-phenylvinyl group in this compound introduces structural rigidity and π-conjugation, which may enhance interactions with biological targets such as enzymes or transporters.

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

7-[(E)-2-phenylethenyl]chromen-2-one

InChI

InChI=1S/C17H12O2/c18-17-11-10-15-9-8-14(12-16(15)19-17)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+

InChI Key

YZFQFMIADSXVRJ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=O)O3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-[(E)-2-Phenylvinyl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate antimicrobial responses .

Comparison with Similar Compounds

Key Observations :

  • 7-Position Substitution : Alkoxy or vinyl groups at the 7-position (e.g., propynyloxy or phenylvinyl) enhance π-stacking interactions with hydrophobic enzyme pockets, as seen in AChE inhibitors .
  • 3- and 4-Position Modifications : α,β-unsaturated carbonyl groups (chalcones) at the 3-position improve electrophilicity, enabling covalent binding to nucleophilic residues in targets like carbonic anhydrase XII .
  • Prenyl/Methoxy Combinations : Bulky prenyl or methoxy groups at the 7- and 8-positions correlate with antileishmanial activity, likely due to membrane permeability enhancements .

Enzyme Inhibition

  • AChE/BuChE Inhibition : Derivatives with alkoxy groups (e.g., 7-(prop-2-yn-1-yloxy)) exhibit moderate to strong inhibition (IC₅₀ values in µM range) due to hydrogen bonding with catalytic serine residues .
  • P-gp Inhibition: Compounds with (E)-3,4,5-trimethoxyphenylvinyl residues show reversal factor (RF) values >10 at 1 µM, surpassing verapamil, a known P-gp inhibitor .
  • Antileishmanial Activity : Analogues like 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one demonstrate EC₅₀ values of 9.9–10.5 µg/mL, comparable to amphotericin B .

Fluorescence and ROS Detection

  • 7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one : Exhibits excitation/emission at 340/500 nm, making it a viable ROS probe in cellular imaging .
  • BPTFMC (7-boronate coumarin) : Reacts with ROS to generate fluorescent HTFMC, enabling real-time oxidative stress monitoring .

Photophysical Properties

  • Fluorescence Quantum Yield : Substituents like propynyloxy enhance quantum yield (Φ = 0.45 for 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one) due to extended conjugation .
  • Solubility : Hydrophobic groups (e.g., phenylvinyl) reduce aqueous solubility but improve lipid membrane penetration, critical for CNS-targeting inhibitors .

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